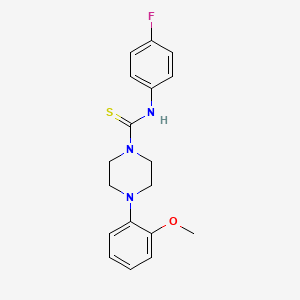

N-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide

Description

N-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide is a piperazine-derived compound featuring a carbothioamide group linked to a 4-fluorophenyl substituent and a 2-methoxyphenyl group on the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly neurotransmitter receptors. The 2-methoxyphenyl moiety is a common pharmacophore in serotonin (5-HT) and dopamine receptor ligands, while the 4-fluorophenyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3OS/c1-23-17-5-3-2-4-16(17)21-10-12-22(13-11-21)18(24)20-15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPIWTOZSRDACY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975869 | |

| Record name | N-(4-Fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200963 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6046-23-7 | |

| Record name | N-(4-Fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide is a synthetic compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a fluorophenyl group and a methoxyphenyl group, contributing to its unique pharmacological profile. The molecular formula is CHFNOS, with a molecular weight of approximately 345.44 g/mol. The presence of the fluorine atom is significant as it can influence the electronic properties and biological interactions of the molecule.

N-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide exhibits its biological activity primarily through:

- Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial for mood regulation and psychotropic effects.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in cancer metabolism, indicating potential anticancer properties.

Biological Activities

The biological activities of N-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide can be categorized as follows:

- Anticancer Activity : Research indicates that compounds within the piperazine family often exhibit antiproliferative effects against various cancer cell lines. For instance, similar compounds have shown effectiveness in inhibiting cell growth in leukemia models by inducing necroptosis—a regulated form of cell death .

- Antimicrobial Properties : Some studies suggest that piperazine derivatives possess antimicrobial activity, making them candidates for developing new antibiotics .

- Neuropharmacological Effects : The interaction with serotonin and dopamine receptors suggests potential applications in treating psychiatric disorders, including depression and anxiety .

1. Antiproliferative Effects

A study investigating the antiproliferative effects of piperazine derivatives found that N-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide significantly inhibited the growth of K562 leukemia cells. The mechanism involved necroptotic signaling pathways, which were linked to increased expression of TNF-R1 and mRNA levels of CYLD without caspase activation .

2. Receptor Binding Studies

Binding affinity assays demonstrated that this compound interacts effectively with dopamine D and D receptors, indicating its potential as a therapeutic agent in neuropharmacology . The selectivity for these receptors suggests it could be developed for treating conditions like schizophrenia or bipolar disorder.

Comparative Analysis

To better understand the unique properties of N-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide, a comparative analysis with similar compounds is essential:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide | CHClNOS | Anticancer activity |

| N-(4-bromophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide | CHBrNOS | Antimicrobial properties |

| N-(2-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide | CHFNOS | Neuropharmacological effects |

This table highlights how variations in substituents (fluorine, chlorine, bromine) can lead to differences in biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related piperazine-carbothioamides and carboxamides, highlighting substituent effects and biological activities.

Key Structural Differences and Pharmacological Implications

Substituent Position and Electronic Effects The 2-methoxyphenyl group on the piperazine ring (target compound) is associated with 5-HT1A receptor binding, as seen in p-MPPI and p-MPPF (), which are 5-HT1A antagonists . The 4-fluorophenyl carbothioamide group in the target compound introduces moderate electron-withdrawing effects, balancing solubility and membrane permeability. In contrast, the 4-CF₃-benzyl group in NCT-503 () strongly withdraws electrons, enhancing enzyme inhibition but reducing CNS penetration .

Carbothioamide vs. Carboxamide Linkers

- Carbothioamides (C=S) exhibit stronger hydrogen-bond acceptor capacity than carboxamides (C=O). In dopamine D3 receptor ligands (), replacing the carboxamide with a carbothioamide increased D3R selectivity by >1000-fold due to improved interactions with the E2 loop .

Aromatic Heterocycles

- Pyridinyl substituents (e.g., ) enhance solubility and bioavailability. However, the 3-pyridinyl group in may sterically hinder receptor binding compared to the 4-fluorophenyl group in the target compound .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound (logP ~3.5, estimated) is less lipophilic than NCT-503 (logP ~4.2) due to the absence of CF₃, favoring CNS penetration .

- Metabolic Stability: Fluorine in the 4-fluorophenyl group reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.